molecular formula C10H16O B13489516 4-(Cyclopropylmethyl)cyclohexan-1-one

4-(Cyclopropylmethyl)cyclohexan-1-one

Cat. No.: B13489516
M. Wt: 152.23 g/mol
InChI Key: NHBZEMRMJASWAX-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)cyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropylmethyl group at the fourth position and a ketone functional group at the first position. The molecular formula of this compound is C10H16O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of cyclohexanone carboxylic acid.

    Reduction: Formation of 4-(Cyclopropylmethyl)cyclohexanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-(Cyclopropylmethyl)cyclohexan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropylmethyl group may also interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring and a ketone group.

    4-Methylcyclohexanone: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    Cyclopropylmethyl ketone: Contains a cyclopropylmethyl group but lacks the cyclohexane ring.

Uniqueness

4-(Cyclopropylmethyl)cyclohexan-1-one is unique due to the presence of both a cyclohexane ring and a cyclopropylmethyl group, which imparts distinct chemical and physical properties. The combination of these structural features makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(cyclopropylmethyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O/c11-10-5-3-9(4-6-10)7-8-1-2-8/h8-9H,1-7H2

InChI Key

NHBZEMRMJASWAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2CCC(=O)CC2

Origin of Product

United States

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